molecular formula C16H13FN2OS B2763564 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-84-9

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2763564
CAS RN: 422526-84-9
M. Wt: 300.35
InChI Key: RAVIBCVVYZBFKR-UHFFFAOYSA-N
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Description

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (FMMSQ) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Cross-Coupling Reactions

Materials Science and Functional Materials

Biological Studies and Imaging

Agrochemicals and Crop Protection

Pharmacokinetics and Metabolism Studies

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with 4-methylbenzyl chloride to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": [ "2-aminobenzonitrile", "4-methylbenzyl chloride", "sulfur" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

422526-84-9

Product Name

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H13FN2OS

Molecular Weight

300.35

IUPAC Name

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)

InChI Key

RAVIBCVVYZBFKR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

not available

Origin of Product

United States

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